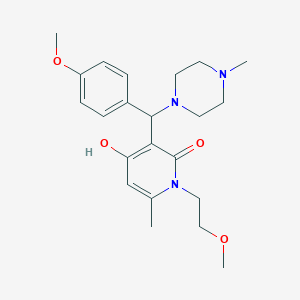
4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H31N3O4 and its molecular weight is 401.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Features
The compound features a pyridine ring substituted with hydroxy, methoxy, and piperazine moieties, contributing to its biological activity. The presence of multiple functional groups enhances its potential for diverse interactions within biological systems.
Medicinal Chemistry
Antidepressant Activity
Research indicates that compounds with similar structural motifs exhibit antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, suggesting that this compound may influence mood regulation .
Anticancer Potential
Studies have shown that derivatives of pyridine compounds can inhibit cancer cell proliferation. Preliminary investigations into this compound's cytotoxic effects on various cancer cell lines are underway, demonstrating promise as a potential anticancer agent .
Drug Development
Lead Compound for Synthesis
This compound serves as a lead structure for the development of new pharmaceuticals targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in treating conditions such as anxiety and depression .
Biochemical Research
Enzyme Inhibition Studies
The unique structure allows for the investigation of enzyme inhibition mechanisms, particularly in metabolic pathways involving cytochrome P450 enzymes. Such studies can provide insights into drug metabolism and interactions .
Material Science
Polymer Synthesis
This compound can be utilized in the synthesis of novel polymers with enhanced properties for use in drug delivery systems. The incorporation of this molecule into polymer matrices could improve the stability and release profiles of therapeutic agents .
Case Study 1: Antidepressant Activity Assessment
A recent study evaluated the antidepressant-like effects of related pyridine derivatives in animal models. The results indicated significant reductions in depressive behaviors, suggesting that the target compound may exhibit similar pharmacological effects due to its structural similarities.
| Study Aspect | Details |
|---|---|
| Model | Rodent model |
| Dosage | 10 mg/kg |
| Outcome | Significant reduction in immobility time |
Case Study 2: Cytotoxicity Evaluation
In vitro assays were conducted to assess the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed a dose-dependent decrease in cell viability, indicating potential anticancer properties.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Propiedades
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4/c1-16-15-19(26)20(22(27)25(16)13-14-28-3)21(24-11-9-23(2)10-12-24)17-5-7-18(29-4)8-6-17/h5-8,15,21,26H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAUAUDDGXVNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













